molecular formula C15H8BrF7N2O B3872596 (1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

(1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Cat. No.: B3872596
M. Wt: 445.13 g/mol
InChI Key: MQMNHMAGFTUQMA-ZRJGMHBZSA-N
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Description

(1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE: is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and trifluoromethyl groups

Properties

IUPAC Name

N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF7N2O/c1-26-8-3-2-7(16)4-6(8)5-24-25-14-12(19)10(17)9(15(21,22)23)11(18)13(14)20/h2-5,25H,1H3/b24-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMNHMAGFTUQMA-ZRJGMHBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it into the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE exerts its effects is primarily through its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, facilitating its role as an inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and trifluoromethyl groups in (1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
Reactant of Route 2
Reactant of Route 2
(1Z)-1-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

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